molecular formula C19H23N3O3 B2972542 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 849143-75-5

3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2972542
CAS No.: 849143-75-5
M. Wt: 341.411
InChI Key: DQDUGGLRNILKQX-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the class of spiro compounds. This unique molecular structure incorporates a quinoline derivative and a diazaspirodecane moiety. Due to its structural complexity, it finds applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through multi-step organic reactions. One approach involves the condensation of a quinoline derivative with an oxoethyl group, followed by cyclization with a diazaspirodecane precursor under controlled conditions. Typically, this requires specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production might involve more robust and scalable methods. This can include continuous flow synthesis, automated batch reactions, and the utilization of advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities and with consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, to form quinolinone derivatives.

  • Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

  • Substitution: Halogenation agents, nucleophiles like amines or thiols, and acidic or basic conditions facilitate substitution reactions.

Major Products

The major products of these reactions often retain the core spiro structure but with modifications at the reactive sites, leading to a plethora of derivatives with varying physical and chemical properties.

Scientific Research Applications

This compound's versatile reactivity and structural complexity make it a valuable tool in scientific research. In medicinal chemistry, it serves as a scaffold for developing new pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory drugs. In organic synthesis, it acts as an intermediate for synthesizing more complex molecules. Additionally, its unique properties are explored in material science for developing novel polymers and composites.

Mechanism of Action

The mechanism by which 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to therapeutic effects. The quinoline moiety often interacts with DNA or RNA, influencing gene expression or protein synthesis pathways.

Comparison with Similar Compounds

Unique Characteristics

Compared to other spiro compounds, 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to its dual presence of a quinoline derivative and a diazaspirodecane structure, offering a combination of reactivity and stability that is not commonly found.

Similar Compounds

  • 3,4-Dihydroquinoline derivatives: These compounds share the quinoline core but lack the spiro linkage, resulting in different reactivity and applications.

  • Diazaspirodecane derivatives: While these retain the spiro linkage, they do not possess the quinoline moiety, leading to variations in chemical behavior and utility.

By understanding the detailed properties and applications of this compound, researchers can harness its potential for innovation in various scientific fields.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16(21-12-6-8-14-7-2-3-9-15(14)21)13-22-17(24)19(20-18(22)25)10-4-1-5-11-19/h2-3,7,9H,1,4-6,8,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUGGLRNILKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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